Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate
Overview
Description
“Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 219623-03-7 . It has a molecular weight of 233.34 . The IUPAC name for this compound is methyl 3- [ (trimethylsilyl)ethynyl]-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2Si/c1-15-12(14)11-10(6-5-8-13-11)7-9-16(2,3)4/h5-6,8H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is room temperature .Scientific Research Applications
Organic Synthesis
This compound is used as a reagent in organic synthesis, particularly in the construction of pyridine derivatives. Due to the presence of the trimethylsilyl group, it can act as a protective group for sensitive functionalities during multi-step synthetic processes .
Material Science
In material science, this compound can contribute to the development of new materials with pyridine units. Pyridine structures are known for their coordination properties, which can be useful in creating polymers or complex materials .
Chromatography
The trimethylsilyl group in this compound can be used to increase the volatility of non-volatile compounds, making them more amenable to analysis by gas chromatography. This is particularly useful in the qualitative and quantitative analysis of complex mixtures .
Analytical Chemistry
In analytical chemistry, Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate can be used as a derivatization agent to improve the detection and measurement of substances by mass spectrometry or NMR spectroscopy .
Chemical Synthesis
The compound can be employed as an intermediate in the synthesis of more complex chemical entities. Its reactive ethynyl group allows for further functionalization, making it a versatile building block .
Life Sciences
In life sciences, this compound’s derivatives could be explored for their biological activity. Pyridine rings are common in many pharmaceuticals, and modifications to this core structure can lead to the discovery of new drugs .
Protective Group Chemistry
The trimethylsilyl group is often used as a protective group in chemistry to shield hydroxyl or other reactive groups during chemical reactions. This compound can serve as a source of such protective groups .
High-Temperature Applications
Due to the stability of the trimethylsilyl group, compounds containing it, like Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate, can be used in applications that require resistance to high temperatures, such as in the manufacturing of silicone-based products .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-trimethylsilylethynyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)11-10(6-5-8-13-11)7-9-16(2,3)4/h5-6,8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVWNMPTBSJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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